4-Hydroxy Alverine
Overview
Description
4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol is a chemical compound with the molecular formula C20H27NO and a molecular weight of 297.4 g/mol. This compound is known for its unique structure, which includes a phenol group and an ethyl(3-phenylpropyl)amino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with 3-phenylpropylamine under specific conditions to form an intermediate product. This intermediate is then reacted with ethyl iodide to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenol group, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the amino group, converting it to a secondary or primary amine.
Substitution: The phenol group in this compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol has several scientific research applications, including:
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes.
Medicine: Although not widely used as a drug itself, this compound’s derivatives have potential therapeutic applications. Researchers are exploring its use in developing new medications for various diseases, including cancer and neurological disorders.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and other biomolecules, while the ethyl(3-phenylpropyl)amino group can interact with hydrophobic regions of these targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol can be compared with other similar compounds, such as:
4-[3-[Methyl(3-phenylpropyl)amino]propyl]phenol: This compound has a similar structure but with a methyl group instead of an ethyl group. The presence of the methyl group can affect its chemical reactivity and biological activity.
4-[3-[Ethyl(2-phenylethyl)amino]propyl]phenol: This compound has a similar structure but with a 2-phenylethyl group instead of a 3-phenylpropyl group. The difference in the position of the phenyl group can influence its interactions with molecular targets.
4-[3-[Ethyl(3-phenylpropyl)amino]butyl]phenol: This compound has a similar structure but with a butyl group instead of a propyl group.
These comparisons highlight the uniqueness of 4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol and its specific applications in scientific research.
Properties
IUPAC Name |
4-[3-[ethyl(3-phenylpropyl)amino]propyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJBZUMLJSLQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432941 | |
Record name | 4-{3-[Ethyl(3-phenylpropyl)amino]propyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142047-94-7 | |
Record name | 4-{3-[Ethyl(3-phenylpropyl)amino]propyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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